The synthesis of 2-(4-Octylphenethyl)-fingolimod involves several key steps that modify the structure of the parent compound, fingolimod. The following outlines a typical synthetic route:
The molecular structure of 2-(4-Octylphenethyl)-fingolimod can be described as follows:
The compound's structural integrity is critical for its biological activity, influencing how it interacts with sphingosine-1-phosphate receptors.
2-(4-Octylphenethyl)-fingolimod participates in several chemical reactions:
These reactions are crucial for understanding both therapeutic efficacy and potential side effects.
The mechanism of action for 2-(4-Octylphenethyl)-fingolimod involves:
These mechanisms contribute to its therapeutic effects in autoimmune conditions.
The physical and chemical properties of 2-(4-Octylphenethyl)-fingolimod include:
These properties are essential for formulation development in pharmaceutical applications.
2-(4-Octylphenethyl)-fingolimod has several scientific applications:
2-(4-Octylphenethyl)-fingolimod (systematic name: 2-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-4-(4-octylphenyl)butanoic acid) is a synthetic analogue derived from the immunosuppressant fingolimod (FTY720). Its molecular formula is C₃₇H₅₉NO₄, with a molecular weight of 581.9 g/mol [4]. The structure features two key domains:
The stereochemical configuration arises from the chiral carbon at the C2 position of the amino diol moiety. Unlike natural sphingolipids with defined stereocenters, this compound may exist as racemic mixtures unless synthesized enantioselectively. The extended alkyl chains (octyl groups) enhance hydrophobic interactions with lipid bilayers, while the carboxylic acid termini introduce pH-dependent polarity [4] [6].
Table 1: Atomic Connectivity and Bonding
Structural Domain | Key Features |
---|---|
Amino diol core | Chiral C2 center; primary alcohols at C1/C3; protonatable amine at C2 |
Arylalkyl chains | Two identical 4-octylphenyl groups linked via butanoic acid spacers |
Functional groups | Carboxylic acids (pKa ~4.2–4.8); hydroxyls (pKa ~15); amine (pKa ~9.5) |
Solubility: The compound exhibits amphiphilic behavior due to its polar head group and hydrophobic tails. It demonstrates limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in organic solvents like ethanol (>50 mg/mL) and DMSO (>100 mg/mL). Protonation of the carboxylic acid groups below pH 4 enhances water solubility through salt formation [4] [6].
Stability:
Partition coefficients:
Table 2: Physicochemical Parameters
Property | Value | Experimental Conditions |
---|---|---|
Aqueous solubility | <0.1 mg/mL | pH 7.4, 25°C |
logP | 7.2 ± 0.3 | Octanol/water partition |
Plasma protein binding | >99% | Human plasma, equilibrium dialysis |
Microsomal clearance (human) | 18.3 μL/min/mg | CYP-dependent oxidation |
Structural distinctions:
Mechanistic divergence:
Table 3: Biological Activity Comparison
Property | 2-(4-Octylphenethyl)-Fingolimod | Fingolimod |
---|---|---|
PP2A activation EC₅₀ | 2.5 μM | 10 μM |
SPHK1 inhibition IC₅₀ | 8.7 μM | 5.2 μM |
S1PR1 binding affinity | Negligible | EC₅₀ = 0.3–3 nM (via phosphate) |
Brain-to-plasma ratio (mice) | 0.82 | 0.35 |
Radioligand design: Isotopic labeling enables tracking metabolic fate and target engagement. Strategic positions for labeling include:
Synthetic approaches:
Metabolic profiling: Hepatocyte incubations with ¹⁴C-labeled analog reveal:
Mechanistic applications:
Table 4: Isotopic Labeling Strategies
Isotope | Position | Synthetic Route | Application |
---|---|---|---|
¹⁴C | Octyl chain (C1) | [¹⁴C]-Malononitrile alkylation | Metabolite profiling (β-oxidation) |
³H | Propanediol C2 | NaB³H₄ reduction of ketone intermediate | Target engagement (SET/PP2A complex) |
¹³C | Carboxylic acid | [¹³C]-KCN in Strecker synthesis | NMR-based conformational studies |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3